molecular formula C12H13NO3 B13958205 Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- CAS No. 53207-43-5

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy-

Cat. No.: B13958205
CAS No.: 53207-43-5
M. Wt: 219.24 g/mol
InChI Key: AMUHOMWWHQMVEJ-UHFFFAOYSA-N
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Description

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is a derivative of carbostyril, a heterocyclic compound with a quinoline structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of hydroxyl and methoxy groups in its structure contributes to its distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 2-methoxy-N-methyl-4-nitroaniline with suitable reagents under controlled conditions to form the desired carbostyril derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of carbostyril derivatives generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted carbostyril derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with nucleic acid replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

53207-43-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-hydroxy-7-methoxy-1,3-dimethylquinolin-2-one

InChI

InChI=1S/C12H13NO3/c1-7-11(14)9-5-4-8(16-3)6-10(9)13(2)12(7)15/h4-6,14H,1-3H3

InChI Key

AMUHOMWWHQMVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C(C=C2)OC)N(C1=O)C)O

Origin of Product

United States

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